molecular formula C6H13ClN2 B1416708 Cyclopentanecarboximidamide hydrochloride CAS No. 68284-02-6

Cyclopentanecarboximidamide hydrochloride

Cat. No. B1416708
CAS RN: 68284-02-6
M. Wt: 148.63 g/mol
InChI Key: IWYMAMAHNKEYNI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • InChI Code : The InChI code for this compound is: 1S/C6H12N2.ClH/c7-6(8)5-3-1-2-4-5;/h1-4,7-8H2;1H .

Scientific Research Applications

Neuroprotective Effects

One study focused on the neuroprotective effects of a related compound, demonstrating its potential in protecting against ischemia-induced neuronal damage. This research indicates that similar compounds could be explored for their protective effects against neurological damage, hinting at potential research applications for cyclopentanecarboximidamide hydrochloride in neurology (Seung Cheol Ha et al., 2013).

Antiviral Research

Another area of application is in antiviral research, where a cyclopentane derivative was found to be a potent inhibitor of influenza virus neuraminidase. This suggests that cyclopentanecarboximidamide hydrochloride could potentially be researched for its efficacy against viral infections, specifically through the inhibition of viral enzymes critical for replication (R. Sidwell et al., 2001).

Ocular Applications

Research on cyclopentolate hydrochloride, a compound with anticholinergic properties, has been conducted for ocular applications, including pupil dilation for eye examinations. While this is different from cyclopentanecarboximidamide hydrochloride, it showcases the medical interest in cyclopentane derivatives for therapeutic uses in ophthalmology (Definitions, 2020).

Pharmaceutical Excipient Applications

Cyclodextrins, another class of cyclic compounds, have been extensively researched for their pharmaceutical applications, particularly as excipients that enhance drug solubility and stability. This research area could be relevant for cyclopentanecarboximidamide hydrochloride, especially if it has similar physicochemical properties that make it suitable for drug formulation and delivery (P. Jansook et al., 2018).

properties

IUPAC Name

cyclopentanecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c7-6(8)5-3-1-2-4-5;/h5H,1-4H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYMAMAHNKEYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanecarboximidamide hydrochloride

CAS RN

68284-02-6
Record name cyclopentanecarboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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